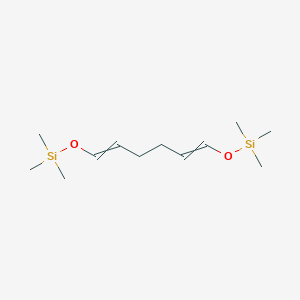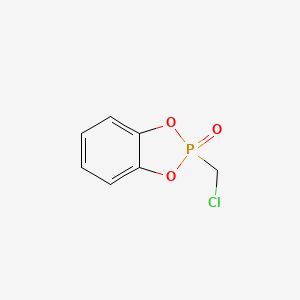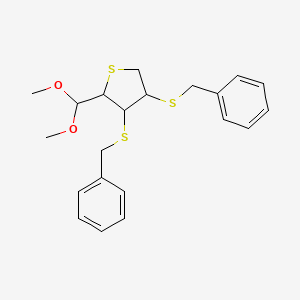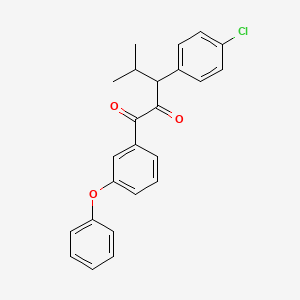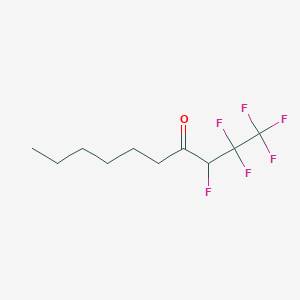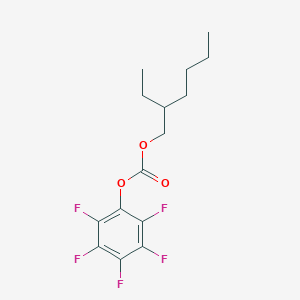
2-Ethylhexyl pentafluorophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl pentafluorophenyl carbonate is an organic compound that belongs to the class of activated carbonates. These compounds are characterized by the presence of a carbonate group bonded to a pentafluorophenyl group and an alkyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of polycarbonates and other polymers .
Preparation Methods
The synthesis of 2-Ethylhexyl pentafluorophenyl carbonate typically involves the reaction of pentafluorophenol with 2-ethylhexyl chloroformate. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Ethylhexyl pentafluorophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form pentafluorophenol and 2-ethylhexanol.
Transcarbonation: This compound can participate in transcarbonation reactions with other alcohols or phenols to form new carbonate esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a carbamate, while hydrolysis would yield the corresponding alcohol and phenol .
Scientific Research Applications
2-Ethylhexyl pentafluorophenyl carbonate has several scientific research applications, including:
Polycarbonate Synthesis: It is used as a reagent in the synthesis of polycarbonates, which are valuable materials in the production of optical discs, eyewear lenses, and medical devices.
Peptide Synthesis: This compound is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing their functionality in biological assays.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl pentafluorophenyl carbonate involves the activation of the carbonate group by the electron-withdrawing pentafluorophenyl group. This activation makes the carbonate group more susceptible to nucleophilic attack, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
2-Ethylhexyl pentafluorophenyl carbonate can be compared with other similar compounds, such as:
Bis(pentafluorophenyl) carbonate: This compound has two pentafluorophenyl groups and is used in similar applications but may offer different reactivity and selectivity.
2-Ethylhexyl acrylate: While not a carbonate, this compound is used in polymer synthesis and offers different properties and applications.
Propylene carbonate: Another carbonate compound used in various industrial applications, including as a solvent and in lithium-ion batteries.
The uniqueness of this compound lies in its specific reactivity profile and the ability to form stable products with a wide range of nucleophiles, making it a versatile reagent in synthetic chemistry .
Properties
CAS No. |
115895-32-4 |
|---|---|
Molecular Formula |
C15H17F5O3 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
2-ethylhexyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C15H17F5O3/c1-3-5-6-8(4-2)7-22-15(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h8H,3-7H2,1-2H3 |
InChI Key |
BKMFLNYNJKZCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
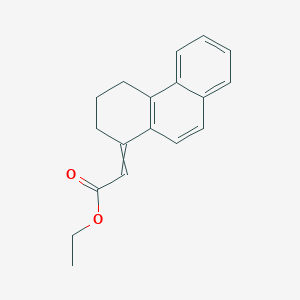
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
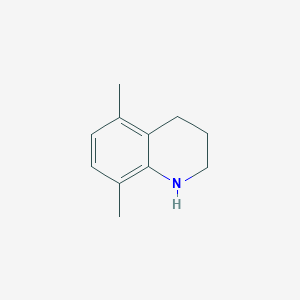
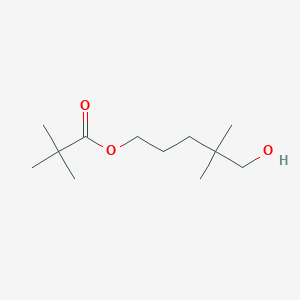
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
